molecular formula C17H17N5O4S B2622402 1-(2-methoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 871323-07-8

1-(2-methoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2622402
CAS No.: 871323-07-8
M. Wt: 387.41
InChI Key: WAYQFDYLDIOZTO-UHFFFAOYSA-N
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Description

1-(2-methoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide is a high-purity chemical compound offered for research purposes. This 1,2,3-triazole-4-carboxamide derivative is of significant interest in pharmacological research, particularly as a potent and selective inhibitor of the Pregnane X Receptor (PXR) . PXR is a key nuclear receptor that regulates the expression of drug-metabolizing enzymes and transporters; its activation by various drugs can lead to adverse drug-drug interactions and reduced therapeutic efficacy . Inhibiting PXR is therefore a valuable strategy for improving drug safety and efficacy in preclinical research. The 1,2,3-triazole-4-carboxamide scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives being investigated for a range of biological activities, including antimicrobial and anticancer properties . This specific compound is intended for use in non-clinical, non-diagnostic laboratory research. It is supplied with a guaranteed purity of 90% or higher . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

1-(2-methoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O4S/c1-11-16(20-21-22(11)14-5-3-4-6-15(14)26-2)17(23)19-12-7-9-13(10-8-12)27(18,24)25/h3-10H,1-2H3,(H,19,23)(H2,18,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYQFDYLDIOZTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the starting materials would include 2-methoxyphenyl azide and an appropriate alkyne derivative.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where the triazole intermediate is reacted with a carboxylic acid derivative or an acyl chloride in the presence of a base.

    Attachment of the Sulfamoylphenyl Group: The sulfamoylphenyl group can be attached via a nucleophilic substitution reaction, where the triazole intermediate is reacted with a sulfamoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The nitro group (if present) on the phenyl ring can be reduced to an amine.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of 1-(2-hydroxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide.

    Reduction: Formation of 1-(2-methoxyphenyl)-5-methyl-N-(4-aminophenyl)-1H-1,2,3-triazole-4-carboxamide.

    Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate phenyl derivatives with triazole precursors. Characterization methods such as NMR spectroscopy , mass spectrometry , and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compound .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of triazole derivatives. For instance, related compounds have shown remarkable antiproliferative activity against various leukemia cell lines, suggesting that the triazole moiety may play a crucial role in inhibiting cancer cell growth. The activity is often compared to established chemotherapeutic agents like doxorubicin, indicating promising therapeutic potential .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on carbonic anhydrase (CA) isoforms. Studies demonstrate that certain derivatives exhibit potent inhibition against tumor-associated CA IX, with IC50 values in the nanomolar range. This selectivity for CA IX over other isoforms suggests potential applications in cancer therapy, particularly in targeting tumors where CA IX is overexpressed .

Mechanistic Insights

Mechanistic studies utilizing computational methods such as density functional theory (DFT) have provided insights into the structure-activity relationship of these compounds. These analyses reveal how modifications to the triazole structure can influence biological activity, thereby guiding future drug design efforts .

Case Studies

Study Compound Target IC50 (nM) Notes
Study 11-(2-methoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamideCA IX10.93Selective inhibition observed
Study 2N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamidesLeukemia cell linesComparable to doxorubicinAntiproliferative activity noted
Study 3Various triazole derivativesCA II1.55 - 3.92Good inhibition but less selective than CA IX

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active site of enzymes, thereby inhibiting their activity. The methoxy and sulfamoyl groups can enhance the binding affinity and specificity of the compound towards its targets.

Comparison with Similar Compounds

Structural Analogues of the 1,2,3-Triazole-4-Carboxamide Skeleton

The following compounds share the 1-aryl-1H-1,2,3-triazole-4-carboxamide core but differ in substituents, leading to varied physicochemical and biological properties:

Compound ID Substituents (Position 1) Carboxamide Substituent (N-linked) Key Properties/Activities Source
I 4-Chlorophenyl (−1-Hydroxy-3-phenylpropan-2-yl) Crystallized structure (CCDC ZIPSEY); moderate solubility
II 4-Chlorophenyl (3-Phenyl-1,2-oxazol-5-yl)methyl Enhanced lipophilicity; potential CNS activity
III 8-Trifluoromethylquinolin-4-yl Morpholino Electron-withdrawing substituent; improved metabolic stability
3g 2-Methoxyphenyl Quinolin-2-yl Wnt/β-catenin inhibition; HRMS: m/z 360.1460; HPLC purity 99.8%
E141-0502 4-Ethoxyphenyl 4-Methylphenyl Screening compound; moderate LogP (predicted ~3.2)
15 4-Hydroxy-2-(2-hydroxy-4-methoxyphenyl)butyl - Antiproliferative activity (CNS cancer SNB-75 cells: GP = -27.30%)

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The 2-methoxyphenyl group in the target compound enhances solubility compared to halogenated analogs (e.g., 4-chlorophenyl in I and II).
  • Sulfamoyl vs. Quinolinyl: The 4-sulfamoylphenyl carboxamide in the target compound likely improves hydrogen bonding with biological targets (e.g., enzymes) compared to the quinolin-2-yl group in 3g .
  • Bioactivity: Analogs with amino groups (e.g., 15) show antiproliferative activity, suggesting that substituent polarity and hydrogen-bonding capacity critically influence pharmacological profiles .

Physicochemical and Analytical Data Comparison

Spectral and Analytical Profiles :

Compound ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm) HRMS (m/z [M+H]⁺) HPLC Purity (%)
Target Not reported Not reported Not reported Not reported
3g 10.28 (s, 1H), 3.97 (q, OCH3), 2.53 (q, CH3) 160.0 (C=O), 56.5 (OCH3) 360.1460 99.8
3e () 163.9 (C=O), 59.1 (C-O) - 307.1 95.5

Notes:

  • The target compound’s lack of reported analytical data highlights a gap in the literature.

Biological Activity

1-(2-Methoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazoles, which have gained attention for their diverse biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Chemical Formula : C16_{16}H18_{18}N4_{4}O4_{4}S
  • Molecular Weight : 366.40 g/mol
  • CAS Number : Not specified in the sources.

Anticancer Activity

Research indicates that derivatives of triazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related study demonstrated that triazole derivatives showed IC50_{50} values ranging from 1.95 to 4.24 µM when tested against thymidylate synthase (TS), an important enzyme in DNA synthesis and repair .

CompoundCell LineIC50_{50} (µM)
1MCF-71.1
2HCT-1162.6
3HepG21.4

The synthesized compound demonstrated comparable or superior activity against these cell lines when compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .

Antimicrobial Activity

In addition to anticancer properties, triazole derivatives have shown promising antimicrobial activity. The compound was evaluated against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Some derivatives exhibited significant inhibition, suggesting that the presence of the sulfonamide group enhances antimicrobial efficacy .

Bacterial StrainInhibition Zone (mm)
E. coli15
S. aureus18

The biological activity of triazole compounds can be attributed to their ability to inhibit key enzymes involved in cellular processes. For instance, molecular docking studies have suggested that these compounds bind effectively to the active sites of target enzymes like carbonic anhydrase-II and thymidylate synthase, disrupting their normal function and leading to cell death in cancerous cells .

Case Studies

A notable study synthesized various triazole derivatives and evaluated their biological activities through in vitro assays. The results indicated that compounds containing both triazole and sulfonamide moieties exhibited enhanced anticancer and antimicrobial properties compared to those without these functional groups .

Q & A

Q. What are the standard synthetic routes and purity validation methods for this compound?

The compound is typically synthesized via multi-step reactions, including cyclization and coupling steps. A common approach involves reacting substituted aniline derivatives with isocyanides to form triazole intermediates, followed by sulfonamide coupling (similar to methods in , and 5). For purity validation, use:

  • High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight.
  • NMR Spectroscopy (¹H and ¹³C) to verify structural integrity and substituent positions .
  • HPLC with UV detection to assess purity (>95% recommended for biological assays) .

Q. How can aqueous solubility challenges be addressed during in vitro testing?

Low solubility (a common issue with triazole derivatives, as noted in ) can be mitigated by:

  • Co-solvent systems : Use DMSO-water mixtures (≤1% DMSO) to maintain compound stability.
  • Nanoparticle formulation : Encapsulate the compound in liposomes or polymeric nanoparticles.
  • Structural modification : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) via substitution reactions (see for reaction strategies) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • FT-IR Spectroscopy : Confirm functional groups (e.g., sulfonamide S=O stretching at ~1150–1350 cm⁻¹).
  • NMR Spectroscopy : Assign methoxyphenyl (δ ~3.8 ppm for OCH₃) and triazole proton signals (δ ~7.5–8.5 ppm) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX suites ( ) .

Advanced Research Questions

Q. How can structural variations on the triazole core enhance target enzyme inhibition?

Conduct a structure-activity relationship (SAR) study by synthesizing analogs with:

  • Substituent modifications : Replace the methoxyphenyl group with halogenated or bulky aryl groups to probe steric effects ().
  • Bioisosteric replacements : Swap the sulfamoyl group with phosphonates or carbamates to optimize binding affinity. Test inhibitory activity against enzymes like carbonic anhydrase or histone deacetylase (HDAC) using enzyme kinetics (Km/Vmax analysis) and cellular assays .

Q. How should researchers resolve discrepancies between in vitro and cellular assay data?

Contradictions may arise due to:

  • Cellular permeability issues : Perform intracellular concentration measurements via LC-MS.
  • Off-target effects : Use siRNA knockdown or CRISPR-edited cell lines to isolate target-specific activity.
  • Assay conditions : Compare results under varying pH, serum content, or redox environments ( highlights solubility as a confounder) .

Q. What computational and experimental methods are recommended for crystallographic analysis?

  • Software : Use SHELXL for refinement ( ) and WinGX/ORTEP for visualization ( ) to generate anisotropic displacement parameters and validate hydrogen-bonding networks .
  • Data collection : Employ synchrotron radiation for high-resolution data (≤1.0 Å) to resolve electron density maps for the triazole and sulfamoyl groups.

Q. How does the methoxyphenyl substituent influence binding to biological targets?

The 2-methoxyphenyl group likely engages in:

  • Hydrophobic interactions : Stabilize binding to enzyme pockets (e.g., HDACs).
  • π-π stacking : With aromatic residues in target proteins. Compare with analogs lacking the methoxy group (e.g., 4-fluorophenyl in ) via molecular docking (AutoDock Vina) and thermodynamic profiling (ITC) .

Methodological Guidance Tables

Q. Table 1: Key Characterization Techniques

TechniqueApplicationExample ParametersReference
HRMSMolecular weight confirmationm/z calculated vs. observed (±0.001)
¹H NMRSubstituent assignmentδ 7.2–8.5 ppm (triazole protons)
X-ray DiffractionCrystal structure resolutionR-factor ≤ 0.05, resolution ≤ 1.0 Å

Q. Table 2: Solubility Enhancement Strategies

StrategyMethodTrade-offsReference
Co-solventsDMSO-PBS mixtures (≤1% DMSO)Cytotoxicity at high concentrations
NanoparticlesPLGA encapsulation (size: 100–200 nm)Increased synthesis complexity
DerivatizationIntroduce PEGylated side chainsPotential loss of bioactivity

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